molecular formula C21H15ClN4O2 B3216083 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide CAS No. 1170599-20-8

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide

货号 B3216083
CAS 编号: 1170599-20-8
分子量: 390.8
InChI 键: NGYZAXGZTQIRIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of nicotinamide, which is an amide derivative of nicotinic acid and has been investigated for a variety of biological applications . Nicotinamide is also known as vitamin B3 and a component of nicotinamide adenine dinucleotide (NAD). It has antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .


Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is usually examined using HOMO/LUMO contour plot and MEP maps . These techniques allow researchers to understand the electronic properties of the compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically be determined through a variety of laboratory tests. These might include tests to determine its melting point, solubility in various solvents, and its spectral properties .

实验室实验的优点和局限性

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound also has good selectivity for BTK, with minimal off-target effects. However, this compound has some limitations for lab experiments, including its solubility and stability. This compound is poorly soluble in aqueous solutions, which can limit its use in some assays. This compound is also sensitive to light and air, which can affect its stability over time.

未来方向

There are several future directions for the development of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide. One direction is the evaluation of this compound in clinical trials for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Phase I clinical trials have already been conducted for this compound in patients with relapsed or refractory B cell malignancies, and phase II trials are currently ongoing. Another direction is the optimization of the pharmacokinetic properties of this compound, such as its solubility and stability. This could be achieved through the development of prodrugs or formulation technologies. Another direction is the exploration of the combination of this compound with other drugs, such as immune checkpoint inhibitors or other targeted therapies. This could enhance the antitumor or immunomodulatory effects of this compound and overcome resistance mechanisms. Overall, this compound has shown great potential as a novel therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its clinical utility.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets the protein kinase BTK and has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has a favorable pharmacokinetic profile, good selectivity for BTK, and anti-inflammatory and immunomodulatory effects. However, this compound has some limitations for lab experiments, such as its solubility and stability. There are several future directions for the development of this compound, including clinical trials, optimization of pharmacokinetic properties, and combination with other drugs. This compound has the potential to become a valuable therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its clinical utility.

科学研究应用

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide has been extensively studied in preclinical models of B cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased B cell proliferation and survival. In vivo studies have demonstrated that this compound has potent antitumor activity in various mouse models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. This compound has also been shown to be effective in mouse models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and colitis.

属性

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2/c1-13-24-19-9-6-16(25-20(27)14-3-2-10-23-12-14)11-18(19)21(28)26(13)17-7-4-15(22)5-8-17/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYZAXGZTQIRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。